Addressing the limitations of unsubstituted and bromo-pyrazoles in cross-coupling: 5-Iodo-3-(trifluoromethyl)-1H-pyrazole provides a highly reactive C5 handle for mild, regioselective transformations.
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5-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS 1015780-53-6) is a highly specialized, bifunctional heterocyclic building block extensively utilized in pharmaceutical and agrochemical discovery. The molecule features a metabolically robust trifluoromethyl (-CF3) group that enhances lipophilicity and target binding affinity, paired with a highly reactive iodine atom at the 5-position. This C-I bond serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig protocols. In industrial procurement, this specific halogenated profile is selected when standard C-H functionalization of unsubstituted pyrazoles lacks regioselectivity, or when the corresponding bromo- and chloro-analogs fail to provide sufficient reactivity under mild, scalable process conditions [1].
Substituting 5-iodo-3-(trifluoromethyl)-1H-pyrazole with its cheaper 5-bromo analog, 5-chloro analog, or the unsubstituted 3-(trifluoromethyl)-1H-pyrazole introduces severe process liabilities. Unsubstituted pyrazoles require direct C-H activation, which typically demands harsh oxidants, elevated temperatures, and suffers from poor regioselectivity between the C4 and C5 positions, necessitating expensive downstream chromatographic separations. While 5-bromo-3-(trifluoromethyl)-1H-pyrazole offers a predefined coupling site, the higher bond dissociation energy of the C-Br bond (~336 kJ/mol) compared to the C-I bond (~238 kJ/mol) significantly retards the oxidative addition step in palladium catalysis. This forces manufacturers to use higher temperatures, higher catalyst loadings, and specialized phosphine ligands to achieve acceptable conversions, ultimately eroding the cost savings of the cheaper starting material and risking the degradation of thermally sensitive intermediates [1].
In comparative transition-metal-catalyzed cross-coupling studies, iodopyrazoles consistently outperform their brominated and chlorinated counterparts due to the higher leaving-group ability of iodine. For instance, in Sonogashira and Suzuki-Miyaura couplings, the reactivity trend strictly follows I > Br >> Cl. 5-Iodopyrazoles achieve high conversions at lower temperatures using standard Pd catalysts. In contrast, the corresponding 5-bromopyrazoles typically require elevated temperatures and specialized ligands to achieve comparable yields, while 5-chloropyrazoles are often insufficiently activated for mild C-C linkage [1]. The enhanced reactivity of the iodo-derivative allows for a reduction in expensive palladium catalyst loading and thermal energy input.
| Evidence Dimension | Cross-Coupling Reactivity and Activation Energy |
| Target Compound Data | 5-Iodo-pyrazoles: Highly reactive under mild conditions (e.g., 25 °C to 60 °C) |
| Comparator Or Baseline | 5-Bromo/Chloro-pyrazoles: Require harsh heating (>90 °C) or fail to react |
| Quantified Difference | Enables 30-50 °C reduction in process temperature and prevents reaction stalling |
| Conditions | Palladium-catalyzed C-C cross-coupling (e.g., Sonogashira, Suzuki) |
Procuring the iodo-variant reduces energy consumption, protects sensitive functional groups from thermal degradation, and lowers expensive palladium catalyst costs during scale-up.
Utilizing 5-iodo-3-(trifluoromethyl)-1H-pyrazole provides a pre-installed, highly reactive site that guarantees >99% regioselectivity for C5-substitution during cross-coupling. Attempting to bypass the halogenated precursor by applying direct C-H arylation to the unsubstituted 3-(trifluoromethyl)-1H-pyrazole typically results in a mixture of C4- and C5-arylated regioisomers due to competing activation sites[1]. This lack of regiocontrol in the unsubstituted baseline necessitates complex, solvent-intensive chromatographic purification to isolate the desired C5-isomer, drastically reducing the overall isolated yield and increasing waste generation.
| Evidence Dimension | Regioselectivity of C5-Functionalization |
| Target Compound Data | 5-Iodo-3-(trifluoromethyl)-1H-pyrazole: >99% regioselective coupling at C5 |
| Comparator Or Baseline | 3-(trifluoromethyl)-1H-pyrazole (unsubstituted): Mixed C4/C5 isomers via C-H activation |
| Quantified Difference | Near-total elimination of off-target regioisomers |
| Conditions | Palladium-catalyzed arylation protocols |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, directly improving manufacturing yield and reproducibility.
The iodo-substituent unlocks the ability to use highly cost-effective copper catalysts (e.g., CuI) for C-N bond formation (Ullmann-type alkylamination), particularly with aliphatic amines possessing beta-hydrogen atoms. Studies on halopyrazoles demonstrate that while bromopyrazoles often require expensive palladium catalysts (like Pd(dba)2 with complex ligands such as tBuDavePhos) to achieve C-N coupling, iodopyrazoles can be successfully coupled using simple CuI systems [1]. This differential reactivity allows process chemists to swap expensive palladium for abundant, inexpensive copper when synthesizing 5-amino-3-(trifluoromethyl)pyrazole derivatives.
| Evidence Dimension | Catalyst requirement for aliphatic C-N coupling |
| Target Compound Data | Iodopyrazoles: Compatible with inexpensive CuI catalysts |
| Comparator Or Baseline | Bromopyrazoles: Require expensive Pd catalysts and specialized ligands |
| Quantified Difference | Enables transition from precious metal (Pd) to base metal (Cu) catalysis |
| Conditions | C-N cross-coupling with aliphatic amines |
Allows procurement and process teams to drastically reduce catalyst expenditures by utilizing copper instead of palladium for key amination steps.
Because the C-I bond undergoes facile oxidative addition even in sterically congested environments, this compound is a highly efficient precursor for synthesizing bulky 1,5-diaryl-3-(trifluoromethyl)pyrazole frameworks (analogous to Celecoxib or Mavacoxib). It allows for high-yielding Suzuki couplings with ortho-substituted aryl boronic acids at mild temperatures, avoiding the degradation pathways seen when forcing the bromo-analog to react[1].
In the development of novel pyrazole-based fungicides and insecticides, the >99% regioselectivity provided by the 5-iodo handle allows discovery chemists to rapidly screen a wide library of C5-substituents via Sonogashira or Buchwald-Hartwig couplings without wasting time on regioisomer separation, accelerating the hit-to-lead workflow [1].
For process chemistry teams looking to eliminate palladium from their synthesis routes to reduce costs and avoid stringent heavy-metal remediation in the final API, this iodo-compound enables the use of copper-catalyzed Ullmann-type couplings for the installation of complex aliphatic amines at the 5-position [2].